Cas no 1187011-21-7 (4-(Oxetan-2-yl)phenol)

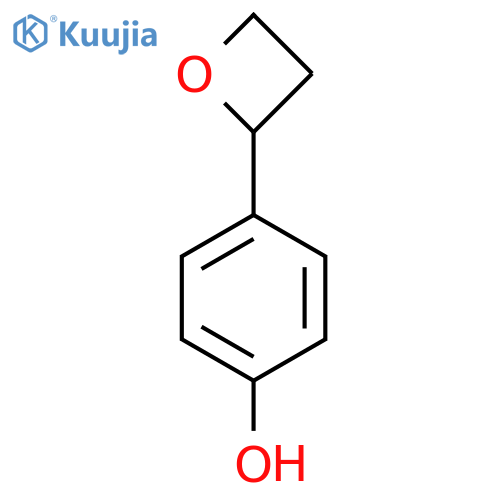

4-(Oxetan-2-yl)phenol structure

商品名:4-(Oxetan-2-yl)phenol

4-(Oxetan-2-yl)phenol 化学的及び物理的性質

名前と識別子

-

- 4-(oxetan-2-yl)phenol

- 1187011-21-7

- EN300-767659

- 4-(Oxetan-2-yl)phenol

-

- インチ: 1S/C9H10O2/c10-8-3-1-7(2-4-8)9-5-6-11-9/h1-4,9-10H,5-6H2

- InChIKey: CTXXHGAISMWTHK-UHFFFAOYSA-N

- ほほえんだ: O1CCC1C1C=CC(=CC=1)O

計算された属性

- せいみつぶんしりょう: 150.068079557g/mol

- どういたいしつりょう: 150.068079557g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 128

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 29.5Ų

- 疎水性パラメータ計算基準値(XlogP): 1.4

4-(Oxetan-2-yl)phenol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-767659-1.0g |

4-(oxetan-2-yl)phenol |

1187011-21-7 | 95% | 1.0g |

$1057.0 | 2024-05-22 | |

| Enamine | EN300-767659-0.1g |

4-(oxetan-2-yl)phenol |

1187011-21-7 | 95% | 0.1g |

$930.0 | 2024-05-22 | |

| Enamine | EN300-767659-0.5g |

4-(oxetan-2-yl)phenol |

1187011-21-7 | 95% | 0.5g |

$1014.0 | 2024-05-22 | |

| Enamine | EN300-767659-10.0g |

4-(oxetan-2-yl)phenol |

1187011-21-7 | 95% | 10.0g |

$4545.0 | 2024-05-22 | |

| Enamine | EN300-767659-0.25g |

4-(oxetan-2-yl)phenol |

1187011-21-7 | 95% | 0.25g |

$972.0 | 2024-05-22 | |

| Enamine | EN300-767659-2.5g |

4-(oxetan-2-yl)phenol |

1187011-21-7 | 95% | 2.5g |

$2071.0 | 2024-05-22 | |

| Enamine | EN300-767659-5.0g |

4-(oxetan-2-yl)phenol |

1187011-21-7 | 95% | 5.0g |

$3065.0 | 2024-05-22 | |

| Enamine | EN300-767659-0.05g |

4-(oxetan-2-yl)phenol |

1187011-21-7 | 95% | 0.05g |

$888.0 | 2024-05-22 |

4-(Oxetan-2-yl)phenol 関連文献

-

Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191

-

Yongmao Li,Lu Cheng,Zhiqiang Cao,Wenguang Liu J. Mater. Chem. B, 2014,2, 46-48

-

Priyanka Tiwari,Manish Yadav,Aiswarjya Bastia,G. C. Pandey,Chandana Rath New J. Chem., 2021,45, 22396-22405

-

Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762

-

Jiayun Hu,Manuka Ghosh,Marvin J. Miller Anal. Methods, 2019,11, 296-302

1187011-21-7 (4-(Oxetan-2-yl)phenol) 関連製品

- 851802-43-2(1-(naphthalene-2-carbonyl)-2-{(4-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole)

- 1806576-99-7(4-Fluoro-2-hydroxy-3-iodopyridine)

- 1131587-85-3(Methyl 2-(aminomethyl)-5-bromobenzoate)

- 1934808-00-0(7-amino-2,3-dihydro-1H-indene-4-carboxylic acid)

- 1020969-78-1(2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide)

- 1806703-97-8(Ethyl 4-mercapto-3-(3-oxopropyl)benzoate)

- 383148-69-4(methyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylate)

- 2229526-53-6(5-(2-methyloxiran-2-yl)-1-benzofuran)

- 1690890-22-2(2-Chloro-1-(3-chloro-4-methylthiophen-2-yl)ethan-1-one)

- 1421453-68-0(1-cyclohexyl-3-3-(furan-2-yl)-3-hydroxypropylurea)

推奨される供給者

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬